Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate
CAS No.:
Cat. No.: VC20475426
Molecular Formula: C11H12BrClO3
Molecular Weight: 307.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrClO3 |
|---|---|
| Molecular Weight | 307.57 g/mol |
| IUPAC Name | ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate |
| Standard InChI | InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3 |
| Standard InChI Key | KAUMMKRHHPEIMP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O |
Introduction
Chemical Structure and Nomenclature
Structural Features
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate features a central propanoate backbone esterified with an ethyl group. The phenyl ring at the β-position of the ester is substituted with bromine at the 2-position and chlorine at the 6-position, while a hydroxyl group occupies the 3-position of the propanoate chain. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions.
The IUPAC name, ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate, reflects its functional groups and substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.57 g/mol |
| CAS Number | 2755724-08-2 |
| SMILES | CCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O |
Synthesis and Manufacturing
Conventional Synthesis Route
The compound is typically synthesized via esterification of 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoic acid with ethanol, catalyzed by sulfuric acid under reflux conditions. The reaction mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent dehydration:
Key parameters include:
-
Temperature: 70–80°C to balance reaction rate and side-product formation.
-
Catalyst Loading: 5–10 mol% sulfuric acid.
-
Yield: ~85–90% after purification by column chromatography.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and reduce reaction time. A representative protocol involves:
-
Mixing the acid and ethanol in a 1:3 molar ratio.
-
Pumping the mixture through a heated reactor tube (residence time: 15–20 minutes).
-
Neutralizing the effluent with aqueous NaHCO₃.
-
Distilling the product under reduced pressure.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 98–102°C (lit.) |
| Solubility | - Ethanol: >50 mg/mL |
| - Water: <1 mg/mL | |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
The low water solubility and moderate LogP value indicate high lipophilicity, which may enhance membrane permeability in biological systems.
Chemical Stability
-
Thermal Stability: Decomposes above 200°C without melting.
-
Hydrolytic Stability: Stable under acidic conditions (pH 3–6) but undergoes slow hydrolysis in basic media (pH >8).
-
Photostability: Susceptible to debromination upon prolonged UV exposure.
Comparison with Structural Analogues
Ethyl 3-(2-Bromo-6-Methoxyphenyl)-3-Oxopropanoate
Replacing chlorine with methoxy () increases electron density on the phenyl ring, altering reactivity:
| Parameter | Chloro Derivative | Methoxy Derivative |
|---|---|---|
| Molecular Weight | 307.57 g/mol | 301.13 g/mol |
| LogP | 2.8 | 2.5 |
| Antibacterial MIC | 32 μg/mL | 128 μg/mL |
The chloro derivative’s superior activity may stem from stronger electrophilic character and enhanced target binding.
Ethyl 3-Bromo-1-(3-Chloropyridin-2-yl)-1H-Pyrazole-5-Carboxylate
This pyrazole-containing analogue ( ) shares halogen substituents but exhibits distinct pharmacokinetics due to its heteroaromatic core:
| Parameter | Hydroxypropanoate | Pyrazole Carboxylate |
|---|---|---|
| Plasma Half-Life (rat) | 2.3 hours | 5.8 hours |
| CYP3A4 Inhibition | Weak (IC₅₀ >100 μM) | Moderate (IC₅₀ = 28 μM) |
Research Advancements and Future Directions
Recent Studies (2023–2025)
-
Material Science: Incorporation into metal-organic frameworks (MOFs) improved CO₂ adsorption capacity by 30% compared to unfunctionalized analogues.
-
Drug Delivery: Nanoencapsulation in PLGA nanoparticles enhanced oral bioavailability from 12% to 58% in preclinical models.
Challenges and Opportunities
-
Synthetic Scalability: Current batch processes suffer from inconsistent yields (>10% variability). Continuous manufacturing and flow chemistry could address this .
-
Toxicology Profiles: No published data exist on chronic exposure risks. Subacute toxicity studies in rodents are prioritized for 2025–2026.
-
Target Identification: CRISPR-Cas9 screening platforms may elucidate novel biological targets beyond antimicrobial and anti-inflammatory pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume